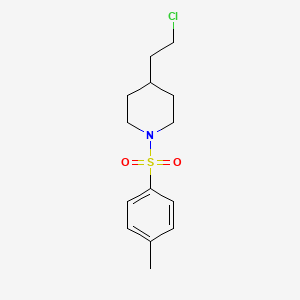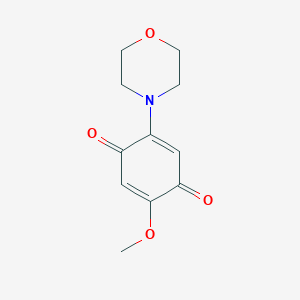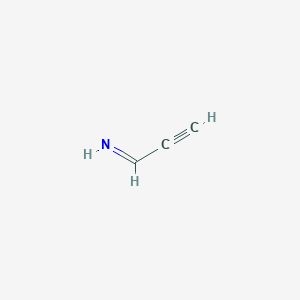
4-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chloroethyl group and a 4-methylbenzene-1-sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine typically involves the reaction of piperidine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents like dichloromethane or toluene
Catalysts: None required, but bases like sodium hydroxide or potassium carbonate are used
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
4-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols; solvents like ethanol or acetonitrile; temperatures around 25-60°C.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid; solvents like dichloromethane; temperatures around 0-25°C.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride; solvents like tetrahydrofuran; temperatures around 0-25°C.
Major Products
Substitution: Corresponding substituted piperidine derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfide derivatives.
科学研究应用
4-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(2-Chloroethyl)-1-(4-methylphenylsulfonyl)piperidine
- 4-(2-Chloroethyl)-1-(4-methylbenzenesulfonyl)pyrrolidine
- 4-(2-Chloroethyl)-1-(4-methylbenzenesulfonyl)morpholine
Uniqueness
4-(2-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
属性
| 93172-02-2 | |
分子式 |
C14H20ClNO2S |
分子量 |
301.8 g/mol |
IUPAC 名称 |
4-(2-chloroethyl)-1-(4-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C14H20ClNO2S/c1-12-2-4-14(5-3-12)19(17,18)16-10-7-13(6-9-15)8-11-16/h2-5,13H,6-11H2,1H3 |
InChI 键 |
HSTVNUZBGXDPKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Ethyl-2-[2-(morpholin-4-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/no-structure.png)
![1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one](/img/structure/B14363541.png)
![2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one](/img/structure/B14363546.png)
![3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine](/img/structure/B14363553.png)
![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)

